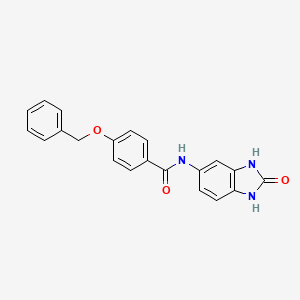![molecular formula C23H33ClN2O2 B4409991 1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4409991.png)
1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methylphenoxy group, and a piperazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Formation of the Benzyl-4-methylphenoxy Intermediate: This step involves the reaction of benzyl chloride with 4-methylphenol in the presence of a base such as sodium hydroxide to form 2-benzyl-4-methylphenol.
Ethoxylation: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups, forming 2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethanol.
Piperazine Ring Formation: The ethoxylated intermediate is then reacted with 1-methylpiperazine in the presence of a suitable catalyst to form the final compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperazine derivatives.
Scientific Research Applications
1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and signal transduction pathways.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-Benzylphenoxy)ethoxy]ethyl]-4-methylpiperazine
- 1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]-4-methylpiperazine
- 1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]piperazine
Uniqueness
1-[2-[2-(2-Benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to the presence of both benzyl and methylphenoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.ClH/c1-20-8-9-23(22(18-20)19-21-6-4-3-5-7-21)27-17-16-26-15-14-25-12-10-24(2)11-13-25;/h3-9,18H,10-17,19H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYCGBQAFFHJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B4409925.png)
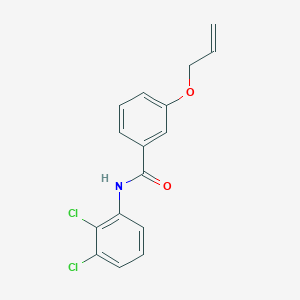
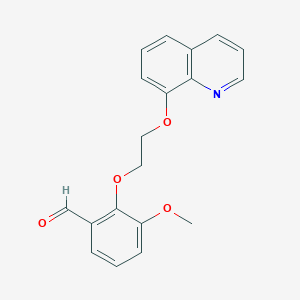
![6-chloro-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4409942.png)
![5-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B4409947.png)
![1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4409951.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409956.png)
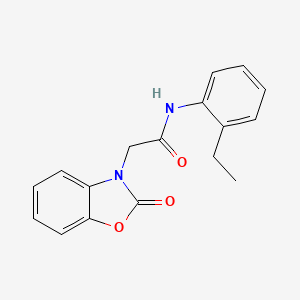
![3-chloro-N-[4-(4-morpholinyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4409964.png)
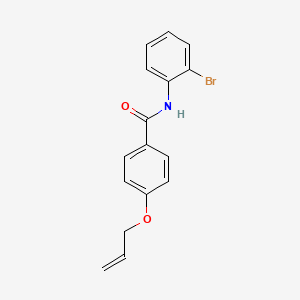
![4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4409975.png)
![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4409977.png)
![1-[4-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4409992.png)
